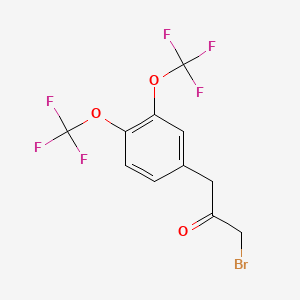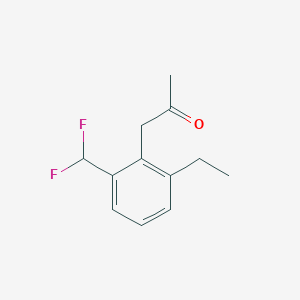
1-(2-(Difluoromethyl)-6-ethylphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Difluoromethyl)-6-ethylphenyl)propan-2-one is an organic compound characterized by the presence of a difluoromethyl group and an ethyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Difluoromethyl)-6-ethylphenyl)propan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. Another method includes the use of Grignard reagents, where a phenyl magnesium bromide reacts with a suitable ketone precursor.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation due to its efficiency and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The use of continuous flow reactors can further enhance the scalability and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(Difluoromethyl)-6-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
1-(2-(Difluoromethyl)-6-ethylphenyl)propan-2-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mécanisme D'action
The mechanism of action of 1-(2-(Difluoromethyl)-6-ethylphenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Phenylacetone: Similar in structure but lacks the difluoromethyl and ethyl groups.
Benzyl methyl ketone: Another related compound with a simpler structure.
1-Phenyl-2-propanone: Shares the propan-2-one moiety but differs in the substituents on the phenyl ring.
Uniqueness: 1-(2-(Difluoromethyl)-6-ethylphenyl)propan-2-one is unique due to the presence of the difluoromethyl group, which can significantly alter its chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H14F2O |
|---|---|
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
1-[2-(difluoromethyl)-6-ethylphenyl]propan-2-one |
InChI |
InChI=1S/C12H14F2O/c1-3-9-5-4-6-10(12(13)14)11(9)7-8(2)15/h4-6,12H,3,7H2,1-2H3 |
Clé InChI |
QFWMZFVRMDYJGJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)C(F)F)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


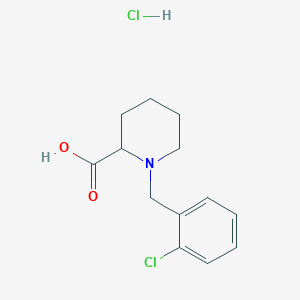
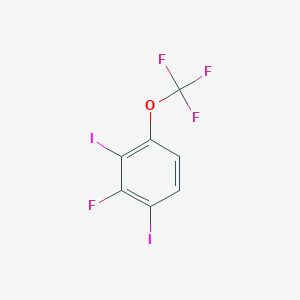

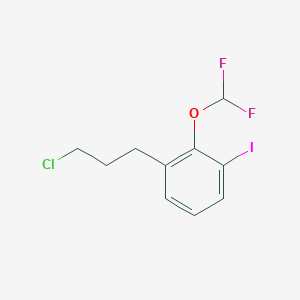
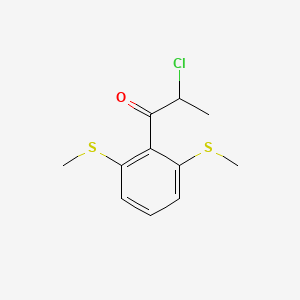
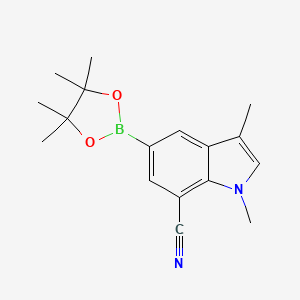
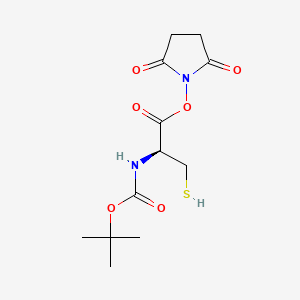
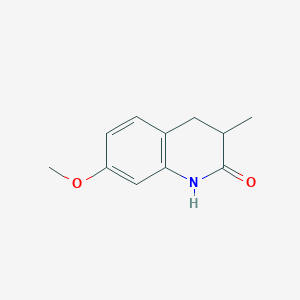

![(S)-3-Boc-4-[(3-indolyl)methyl]-2,2-dimethyloxazolidine](/img/structure/B14046918.png)

